molecular formula C9H5Cl2N3O3S B4918130 2,2-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 7681-69-8

2,2-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4918130
CAS No.: 7681-69-8
M. Wt: 306.12 g/mol
InChI Key: FJGMTCLUJZKVIO-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications. This compound, in particular, has garnered interest due to its potential antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the nitration of 1,3-dichlorobenzene with mixed acid, followed by the separation of the resulting isomer mixture . The nitration process is carried out under controlled conditions to ensure the formation of the desired nitro compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The separation and purification steps are optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with potential biological activities.

    Substitution: Substituted benzothiazole derivatives with diverse chemical properties.

Scientific Research Applications

2,2-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves the inhibition of bacterial enzymes. It targets enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), which are crucial for bacterial survival and replication . By inhibiting these enzymes, the compound disrupts bacterial metabolic processes, leading to bacterial cell death.

Comparison with Similar Compounds

Uniqueness: 2,2-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple bacterial enzymes makes it a promising candidate for developing new antibacterial agents.

Properties

IUPAC Name

2,2-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3S/c10-7(11)8(15)13-9-12-5-2-1-4(14(16)17)3-6(5)18-9/h1-3,7H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMTCLUJZKVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998131
Record name 2,2-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7681-69-8
Record name 2,2-Dichloro-N-(6-nitro-2-benzothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7681-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC62340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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